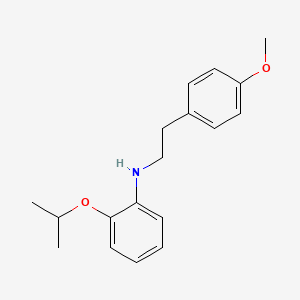

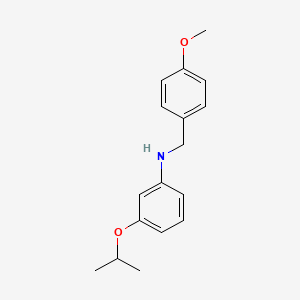

![molecular formula C20H19NO B1385342 N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline CAS No. 1040683-67-7](/img/structure/B1385342.png)

N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

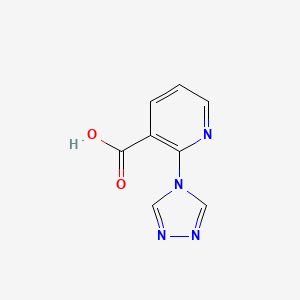

“N-([1,1’-Biphenyl]-4-ylmethyl)-2-methoxyaniline” is a complex organic compound. It likely contains a biphenyl group, which is two benzene rings connected by a single bond . The “N-” prefix suggests the presence of a nitrogen atom, possibly as part of an amine group. The “methyl” and “methoxy” parts indicate the presence of a methyl group (CH3) and a methoxy group (CH3O), respectively .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The biphenyl group might undergo reactions such as electrophilic aromatic substitution, while the amine group could participate in reactions such as amine alkylation .科学的研究の応用

Metabolism and Genotoxicity

N-(2-Methoxyphenyl)hydroxylamine, closely related to N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline, has been a focus of research due to its role in human metabolism and its genotoxic effects. It's a metabolite of environmental pollutants and bladder carcinogens like o-anisidine and o-nitroanisole, responsible for their genotoxicity. Studies have shown that this compound is metabolized predominantly to o-anisidine by human hepatic microsomes, largely attributed to the activity of CYP3A4, 2E1, and 2C enzymes. The genotoxicity of N-(2-Methoxyphenyl)hydroxylamine is influenced by its spontaneous decomposition to nitrenium/carbenium ions, which form DNA adducts, and its metabolism by CYP enzymes (Naiman et al., 2011).

Antitubercular Applications

In a study exploring potential antitubercular agents, molecules similar to this compound were synthesized. These compounds, featuring a diarylquinoline skeleton with hydroxyl and amine chains, demonstrated significant in vitro antitubercular activity against Mycobacterium tuberculosis. This research highlights the potential of diaryl carbinol prototypes as inhibitors of tuberculosis (Karkara et al., 2020).

Molecular Synthesis and Characterization

Another relevant study involved the synthesis and characterization of compounds related to this compound. This research provides insight into the molecular structures, synthesis methods, and analytical techniques applicable to compounds in this chemical class, thus contributing to the broader understanding of their chemical properties and potential applications (Sarantou & Varvounis, 2022).

Antimicrobial Activities

Investigations into the antimicrobial activities of 4-Methoxyaniline derivatives, similar to this compound, have been conducted. These studies demonstrate the potential of such compounds in combating bacterial and fungal infections. The antimicrobial properties were determined using diffusion methods and measuring zones of inhibition against various microorganisms (Obaleye et al., 2016).

特性

IUPAC Name |

2-methoxy-N-[(4-phenylphenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-22-20-10-6-5-9-19(20)21-15-16-11-13-18(14-12-16)17-7-3-2-4-8-17/h2-14,21H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKXKTHBQIQDOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

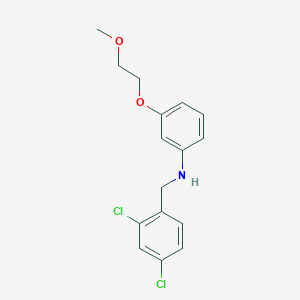

![N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385260.png)

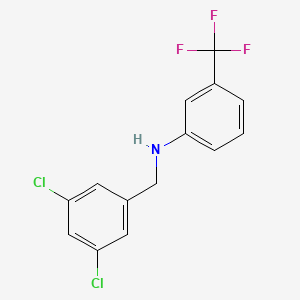

![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)

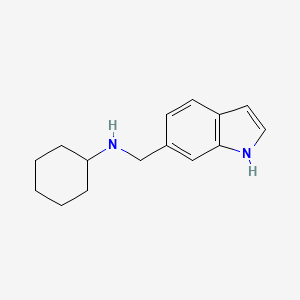

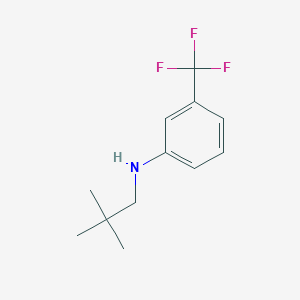

![2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385270.png)

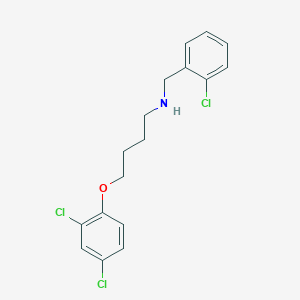

![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)

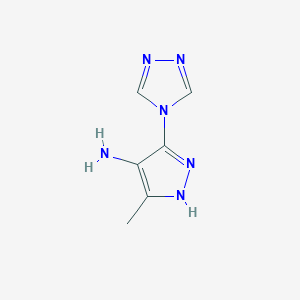

![[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1385276.png)